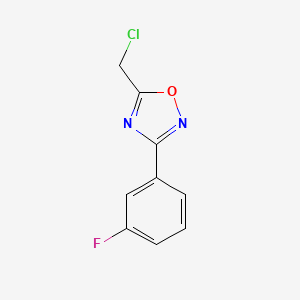

5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVIHHHWOQCWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601484-33-7 | |

| Record name | 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] This document details the strategic synthesis, including a two-step reaction sequence, in-depth mechanistic insights, and detailed experimental protocols. The content is structured to provide both the theoretical underpinnings and the practical, field-proven knowledge required for successful synthesis by professionals in the field.

Strategic Overview and Retrosynthetic Analysis

The synthesis of this compound is most effectively achieved through a convergent strategy. The core 1,2,4-oxadiazole ring is constructed by the cyclization of an intermediate O-acyl amidoxime. This intermediate is formed from two primary building blocks: 3-fluorobenzamidoxime, which provides the 3-aryl substituent, and chloroacetyl chloride, which furnishes the 5-(chloromethyl) group.

The retrosynthetic analysis below illustrates the logical disconnection of the target molecule into its key starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is predicated on well-established and high-yielding transformations, ensuring a reliable and scalable production of the target compound.

Comprehensive Synthesis Pathway

The forward synthesis involves two principal stages:

-

Preparation of 3-Fluorobenzamidoxime: The synthesis of the key amidoxime intermediate from the corresponding nitrile.

-

Acylation and Cyclodehydration: The one-pot conversion of the amidoxime to the final 1,2,4-oxadiazole product.

Caption: Overall synthetic workflow.

Part I: Synthesis of 3-Fluorobenzamidoxime

Scientific Principle

The synthesis of amidoximes from nitriles is a classical nucleophilic addition reaction. Hydroxylamine, a potent nucleophile, attacks the electrophilic carbon of the nitrile group. The reaction is typically performed with hydroxylamine hydrochloride, requiring a base to liberate the free hydroxylamine.

Detailed Experimental Protocol

-

Materials:

-

3-Fluorobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[3]

-

Methanol or Ethanol

-

Water

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorobenzonitrile (1.0 eq).

-

Add methanol to dissolve the nitrile (approx. 3-5 mL per gram of nitrile).

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2-1.5 eq) and potassium carbonate (1.5 eq).

-

Add the aqueous basic hydroxylamine solution to the nitrile solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting nitrile spot disappears.

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluorobenzamidoxime as a white solid.

-

Data Summary: Expected Characterization

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| ¹H NMR (DMSO-d₆) | δ ~9.7 (s, 1H, -OH), ~7.4-7.1 (m, 4H, Ar-H), ~5.9 (s, 2H, -NH₂) |

| Mass Spec (ESI+) | m/z = 155.06 [M+H]⁺ |

Part II: Synthesis of this compound

Scientific Principle & Field Insights

This transformation is a highly efficient one-pot, two-step process based on the methodology for synthesizing analogous 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles.[4][5]

-

O-Acylation: The first step is the nucleophilic attack of the amidoxime's hydroxyl group on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is conducted at low temperature (0 °C) to control its exothermic nature and prevent undesired side reactions, such as N-acylation. The presence of a non-nucleophilic organic base, like triethylamine or pyridine, is critical. Its primary role is to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

-

Cyclodehydration: Upon heating (reflux), the O-acylated intermediate undergoes an intramolecular cyclization. The amino group attacks the ester carbonyl carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. Toluene is an excellent solvent choice as its boiling point provides the necessary thermal energy for the dehydration step and it allows for the azeotropic removal of water, if necessary.

Detailed Experimental Protocol

-

Materials:

-

3-Fluorobenzamidoxime

-

Chloroacetyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Toluene or Dichloromethane[4]

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a three-necked, oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzamidoxime (1.0 eq) in anhydrous toluene.

-

Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene). Maintain reflux for 8-12 hours. Monitor the formation of the product by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Data Summary: Expected Characterization

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₆ClFN₂O |

| Molecular Weight | 212.61 g/mol |

| ¹H NMR (CDCl₃) | δ ~7.9-7.8 (m, 2H, Ar-H), ~7.5 (m, 1H, Ar-H), ~7.3 (m, 1H, Ar-H), ~4.8 (s, 2H, -CH₂Cl) |

| ¹³C NMR (CDCl₃) | δ ~175 (C5), ~167 (C3), ~163 (d, Ar C-F), ~131 (d, Ar C-H), ~129 (Ar C), ~123 (Ar C-H), ~118 (d, Ar C-H), ~114 (d, Ar C-H), ~37 (-CH₂Cl) |

| Mass Spec (ESI+) | m/z = 213.02 [M+H]⁺ |

Safety and Handling Considerations

-

Chloroacetyl chloride: Is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Triethylamine/Pyridine: Are flammable and have strong, irritating odors. Handle in a fume hood.

-

Toluene: Is a flammable solvent. All heating should be conducted using a heating mantle and not an open flame.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process commencing with the formation of 3-fluorobenzamidoxime from 3-fluorobenzonitrile. The subsequent one-pot acylation and thermal cyclodehydration provides an efficient and direct route to the target heterocycle. The methodologies described herein are based on established and scalable chemical transformations, providing a solid foundation for researchers engaged in the synthesis of novel 1,2,4-oxadiazole derivatives for applications in drug discovery and development.

References

- Boger, D. L., et al. (2006). Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles. Journal of the American Chemical Society, 128(32), 10589–10595. [Link]

- PrepChem. (n.d.). Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. PrepChem.com. [Link]

- Touaibia, M., et al. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings.

- Boger, D. L., et al. (2008). Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles. PMC. [Link]

- Boger, D. L., et al. (2006). Intramolecular Diels−Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles.

- El Idrissi, M., et al. (2019). ,3-dipolar cycloaddition of arylnitrile oxides to imidates: Synthesis of novel 1,2,4-oxadiazole derivatives.

- Wikipedia. (n.d.). Chloroacetonitrile. Wikipedia. [Link]

- Sadek, K. U., et al. (2018). Mechanism of 1,3-dipolar cycloaddition reaction.

- da Silva, A. C. M., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.

- Bakal, E. A., & Obydennov, D. L. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

- Shestakov, A. S., et al. (2016). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. Journal of Organic and Pharmaceutical Chemistry. [Link]

- Nikpassand, M., et al. (2009). An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry. [Link]

- Yaka, A., & Aytac, S. P. (2020). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The presence of a 3-fluorophenyl group can enhance binding affinity and modulate electronic properties, while the 5-chloromethyl substituent serves as a versatile handle for further chemical elaboration. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathway, including a step-by-step experimental protocol, mechanistic insights, characterization data, and considerations for process optimization.

Introduction: The Significance of 1,2,4-Oxadiazoles in Modern Drug Discovery

The 1,2,4-oxadiazole ring system is a five-membered heterocycle that has emerged as a privileged scaffold in medicinal chemistry.[1] Its ability to act as a metabolically stable replacement for esters and amides has driven its incorporation into a wide array of therapeutic agents.[1] The fluorinated phenyl group is a common feature in many modern pharmaceuticals, as the fluorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The chloromethyl group at the 5-position of the oxadiazole ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functionalities and the construction of compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on a robust and widely applicable synthetic route to this compound, proceeding through the key intermediate, 3-fluorobenzamidoxime.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the crucial intermediate, 3-fluorobenzamidoxime, from 3-fluorobenzonitrile. The second step is the core reaction: the condensation of 3-fluorobenzamidoxime with chloroacetyl chloride, followed by a cyclodehydration to form the desired 1,2,4-oxadiazole ring.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Step 1: Synthesis of 3-Fluorobenzamidoxime

The initial step is the conversion of 3-fluorobenzonitrile to 3-fluorobenzamidoxime. This is a standard procedure involving the addition of hydroxylamine to the nitrile functionality.

Reaction Scheme:

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzonitrile (1.0 eq) in ethanol.

-

Reagent Addition: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-fluorobenzamidoxime as a white solid.

Characterization Data for 3-Fluorobenzamidoxime:

| Property | Value |

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| Appearance | White solid |

| Purity (Typical) | >95% |

Step 2: Synthesis of this compound

This step involves the acylation of 3-fluorobenzamidoxime with chloroacetyl chloride, followed by in-situ cyclodehydration to form the 1,2,4-oxadiazole ring.

Reaction Scheme:

Mechanism Overview:

The reaction proceeds via the initial O-acylation of the amidoxime by chloroacetyl chloride. The resulting O-acylamidoxime intermediate then undergoes a base-mediated or thermal cyclodehydration to furnish the 1,2,4-oxadiazole ring. The use of a mild base is often preferred to neutralize the HCl generated during the acylation and to facilitate the cyclization.

Caption: Mechanistic overview of the 1,2,4-oxadiazole formation.

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorobenzamidoxime (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acyl Chloride Addition: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the stirred mixture. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following table provides expected characterization data, based on closely related analogs.[2]

| Parameter | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₆ClFN₂O |

| Molecular Weight | 212.61 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.90-7.80 (m, 2H, Ar-H), ~7.50-7.40 (m, 1H, Ar-H), ~7.30-7.20 (m, 1H, Ar-H), ~4.80 (s, 2H, -CH₂Cl). The exact shifts and coupling patterns will be characteristic of the 3-fluorophenyl substitution pattern. |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~175.0 (C5), ~168.0 (C3), ~163.0 (d, J=245 Hz, C-F), ~130.0 (d, J=8 Hz, Ar-CH), ~125.0 (Ar-C), ~123.0 (d, J=3 Hz, Ar-CH), ~118.0 (d, J=21 Hz, Ar-CH), ~115.0 (d, J=23 Hz, Ar-CH), ~35.0 (-CH₂Cl). The signals for the fluorinated carbon and adjacent carbons will appear as doublets due to C-F coupling. |

| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₉H₇ClFN₂O⁺: 213.0225; found: 213.0228. |

Process Optimization and Safety Considerations

Optimization:

-

Solvent: Anhydrous aprotic solvents like DCM, THF, or acetonitrile are generally preferred to prevent hydrolysis of the acyl chloride.

-

Base: The choice of base can influence the reaction rate and yield. Tertiary amines like triethylamine or pyridine are commonly used. Stronger, non-nucleophilic bases can also be employed.

-

Temperature: The initial acylation is exothermic and should be performed at low temperatures (0 °C) to control the reaction rate and minimize side products. The subsequent cyclization can often be completed at room temperature or with gentle heating.

-

Purification: Column chromatography is typically effective for purifying the final product. The choice of eluent system should be optimized based on TLC analysis.

Safety Precautions:

-

Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

3-Fluorobenzonitrile and 3-fluorobenzamidoxime are potentially harmful if ingested, inhaled, or absorbed through the skin. Standard laboratory safety practices should be followed.

-

Solvents such as dichloromethane are volatile and have associated health risks. Ensure adequate ventilation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Yield | Incomplete acylation or cyclization. Hydrolysis of chloroacetyl chloride. | Ensure all reagents and solvents are anhydrous. Use a slight excess of chloroacetyl chloride. Allow for sufficient reaction time or gently heat the mixture during the cyclization step. |

| Presence of Starting Material | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are correct. |

| Formation of Side Products | Reaction temperature too high during acylation. Impure starting materials. | Maintain low temperature (0 °C) during the addition of chloroacetyl chloride. Purify starting materials before use. |

Conclusion

The synthesis of this compound is a straightforward and efficient process that utilizes readily available starting materials. The two-step sequence, involving the formation of a key amidoxime intermediate followed by acylation and cyclodehydration, is a robust method for accessing this valuable heterocyclic scaffold. The resulting compound, with its versatile chloromethyl handle, is an excellent candidate for further derivatization in the pursuit of novel therapeutic agents. This guide provides a solid foundation for researchers to successfully synthesize and characterize this important molecule, enabling its application in drug discovery and medicinal chemistry programs.

References

- Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journal of Organic Chemistry.

- Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. ResearchGate.

Sources

An In-Depth Technical Guide to 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and the broader class of 1,2,4-oxadiazoles to project its chemical properties, reactivity, and potential applications. This guide includes a detailed, plausible synthesis protocol, predicted physicochemical properties, expected spectroscopic characteristics, and an analysis of its potential biological activities based on the established pharmacology of the 1,2,4-oxadiazole scaffold.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a prominent feature in a wide array of pharmacologically active compounds, serving as a bioisostere for amide and ester functionalities, thereby enhancing metabolic stability and modulating physicochemical properties. The diverse biological activities exhibited by 1,2,4-oxadiazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties, have established this heterocycle as a privileged structure in drug discovery.

This compound incorporates three key structural features: the 1,2,4-oxadiazole core, a reactive chloromethyl group at the 5-position, and a 3-fluorophenyl substituent at the 3-position. The chloromethyl group provides a handle for further synthetic elaboration, allowing for the introduction of various functional groups through nucleophilic substitution. The 3-fluorophenyl moiety can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its interaction with biological targets.

This guide aims to provide a detailed technical resource on this compound, empowering researchers to explore its potential in their respective fields.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 601484-33-7 | Chemical Abstract Service |

| Molecular Formula | C₉H₆ClFN₂O | Based on structure |

| Molecular Weight | 212.61 g/mol | Based on atomic weights |

| Appearance | White to off-white solid | Typical for small organic molecules of this class |

| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | General property of similar organic compounds. |

| Boiling Point | Not available. Likely to decompose at high temperatures. | General property of similar organic compounds. |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Based on the nonpolar nature of the majority of the molecule. |

| Storage | Store in a cool, dry place under an inert atmosphere. | Recommended for chlorinated organic compounds to prevent degradation. |

Synthesis and Mechanism

The synthesis of 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazoles is well-established in the literature. The most common and efficient method involves the cyclocondensation of an amidoxime with an acyl chloride. For the target molecule, this would involve the reaction of 3-fluorobenzamidoxime with chloroacetyl chloride.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Plausible)

Step 1: Synthesis of 3-Fluorobenzamidoxime

-

To a solution of 3-fluorobenzonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is added hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3-fluorobenzamidoxime, which can be used in the next step without further purification or recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Synthesis of this compound

-

To a solution of 3-fluorobenzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) is added pyridine (1.2 eq) at 0°C (ice bath).

-

Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the electrophilic chloromethyl group and the aromatic 1,2,4-oxadiazole ring.

Nucleophilic Substitution at the Chloromethyl Group

The chlorine atom of the chloromethyl group is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.

Caption: Reactivity of the chloromethyl group towards various nucleophiles.

This reactivity is highly valuable for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, reaction with sodium azide would yield the corresponding azidomethyl derivative, which can be further modified via click chemistry. Reaction with thiols or amines would lead to the formation of thioethers and secondary amines, respectively. A notable reaction is with potassium cyanide, which has been shown to produce the corresponding acetonitrile derivative.[1]

Stability of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is generally stable to a range of chemical conditions, including many nucleophilic and mild acidic and basic conditions. This stability is a key attribute that makes it a desirable scaffold in medicinal chemistry. However, under harsh reductive conditions, the N-O bond of the oxadiazole ring can be cleaved.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not available, the following are the expected key features in its NMR and IR spectra based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (3-fluorophenyl group): A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the fluorophenyl ring. The fluorine atom will cause characteristic splitting patterns.

-

Chloromethyl Protons (-CH₂Cl): A singlet in the region of δ 4.5-5.0 ppm, integrating to two protons.

¹³C NMR Spectroscopy

-

Oxadiazole Carbons (C3 and C5): Two distinct signals in the downfield region, typically between δ 160-180 ppm.

-

Aromatic Carbons (3-fluorophenyl group): Multiple signals in the aromatic region (δ 110-140 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, typically around δ 30-40 ppm.

Infrared (IR) Spectroscopy

-

C=N stretch (oxadiazole): A characteristic absorption band around 1580-1620 cm⁻¹.

-

C-O-N stretch (oxadiazole): Bands in the region of 1200-1300 cm⁻¹.

-

C-F stretch (fluorophenyl): A strong absorption band around 1100-1200 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Potential Biological and Pharmacological Activities

The 1,2,4-oxadiazole nucleus is a well-known pharmacophore, and derivatives have been reported to possess a wide range of biological activities. The specific activity of this compound has not been reported, but based on the activities of related compounds, it could be a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

Anti-inflammatory and Analgesic Activity

The 1,2,4-oxadiazole scaffold has been incorporated into molecules with significant anti-inflammatory and analgesic effects, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating other inflammatory pathways.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-oxadiazole have shown promising activity against a range of bacterial and fungal pathogens, making them attractive leads for the development of new anti-infective agents.

The presence of the reactive chloromethyl group in the title compound makes it an excellent starting material for the synthesis of a library of derivatives that could be screened for these and other biological activities.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Given the presence of a chloromethyl group, this compound should be considered a potential alkylating agent and therefore potentially harmful. Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with soap and water. A detailed Material Safety Data Sheet (MSDS) should be consulted before handling.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established methods, and its reactive chloromethyl group provides a gateway for the creation of diverse molecular architectures. While specific experimental data for this compound is currently scarce, this guide provides a solid foundation for researchers by extrapolating from the known chemistry and biology of the 1,2,4-oxadiazole class. Further investigation into the specific properties and activities of this molecule is warranted and is likely to uncover novel applications.

References

- Due to the lack of specific literature on this compound, this guide has been compiled based on general knowledge of 1,2,4-oxadiazole chemistry and data from closely related compounds. The following references provide a good starting point for understanding the synthesis and reactivity of this class of compounds.

-

Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein J. Org. Chem.2018 , 14, 2950–2958. (This article, while not containing the exact compound, provides a protocol for the synthesis of the starting materials and details their reactivity.) URL: [Link]

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][3] OXAZIN-4-YL) ACETATE DERIVATIVES. Rasayan J. Chem.2021 , 14(1), 56-61. (Provides a general procedure for the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole). URL: [Link]

-

PubChem Compound Summary for CID 966714, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. National Center for Biotechnology Information. (Provides general information and properties for a closely related compound). URL: [Link]

-

Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. (Provides a reaction scheme for the synthesis of this class of compounds). URL: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules2020 , 25(2), 356. (A review on the synthesis and biological applications of 1,2,4-oxadiazoles). URL: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a key structural motif, often employed as a bioisostere for ester and amide functionalities to enhance metabolic stability and modulate physicochemical properties.[1] The presence of a fluorophenyl group and a reactive chloromethyl substituent makes this molecule a versatile building block for the synthesis of novel therapeutic agents.[1] A thorough understanding of its physical properties is fundamental for its application in drug design, synthesis, and formulation.

This guide provides a detailed overview of the known and predicted physical properties of this compound, alongside standardized experimental protocols for their determination. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data from closely related compounds to provide a contextual framework for researchers.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFN₂O | N/A |

| Molecular Weight | 212.61 g/mol | N/A |

| Predicted Boiling Point | 321.8 ± 52.0 °C | [2] |

| Predicted Density | 1.364 ± 0.06 g/cm³ | [2] |

| Physical Form | Solid (inferred from related compounds) | N/A |

Comparative Data of Related 1,2,4-Oxadiazole Derivatives:

To provide a practical reference point for researchers, the following table presents the reported melting points of analogous 1,2,4-oxadiazole compounds. This comparative data can offer an estimated range for the melting point of the title compound.

| Compound | Melting Point (°C) |

| 3-(4-chlorophenyl)-5-((4-nitrophenoxy)methyl)-1,2,4-oxadiazole | 143.5–145.1 |

| 3-(4-methoxyphenyl)-5-((4-nitrophenoxy)methyl)-1,2,4-oxadiazole | 104.9–106.7 |

| 3-phenyl-5-(phenoxymethyl)-1,2,4-oxadiazole | 67.3–69.3 |

Note: The data for the comparative compounds is sourced from a study on the synthesis and antifungal activity of 1,2,4-oxadiazole derivatives.[3]

Solubility Profile

The following protocol outlines a standard method for determining the solubility of a novel compound.[2][5][6]

-

Initial Screening:

-

Add approximately 1-2 mg of the compound to separate vials containing 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide).

-

Vortex each vial for 30 seconds.

-

Visually inspect for complete dissolution.

-

-

Qualitative Solubility Classification:

-

Soluble: If the compound dissolves completely.

-

Slightly Soluble: If partial dissolution is observed.

-

Insoluble: If no dissolution is apparent.

-

-

Acid-Base Solubility Tests:

Sources

5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities. Compounds incorporating this heterocycle have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. This guide focuses on a specific derivative, this compound, hereafter referred to as "OXA-3F". Given the nascent state of public-domain research on OXA-3F, this document presents a comprehensive, albeit hypothetical, research framework to meticulously elucidate its mechanism of action. We will postulate a plausible biological target based on the structural alerts within OXA-3F and outline a rigorous, multi-stage experimental plan designed to interrogate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the strategic rationale underpinning each experimental choice, thereby ensuring a self-validating and robust mechanistic investigation.

Part 1: Hypothesis Generation and Initial Target Identification

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. Its utility stems from its ability to engage in hydrogen bonding and its overall stability to metabolic degradation, making it an attractive component in the design of novel therapeutics. The chloromethyl group present in OXA-3F is a reactive moiety, suggesting a potential for covalent interaction with a biological target, a mechanism employed by several successful drugs.

Postulating a Mechanism: Inhibition of the NF-κB Signaling Pathway

Based on the pro-inflammatory signaling often targeted by novel small molecules, we hypothesize that OXA-3F acts as an inhibitor of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases. We specifically postulate that the reactive chloromethyl group of OXA-3F may covalently modify a cysteine residue within the activation loop of the IκB Kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB.

Experimental Workflow for Initial Hypothesis Validation

To systematically test our hypothesis, we will employ a multi-pronged approach, beginning with in vitro biochemical assays and progressing to cell-based functional assays. This staged approach ensures that we establish direct target engagement before investing in more complex cellular studies.

Caption: Initial experimental workflow for validating the hypothesis that OXA-3F inhibits the NF-κB pathway.

Part 2: Detailed Methodologies for Target Validation

This section provides detailed, step-by-step protocols for the key experiments outlined in our initial validation workflow. The rationale behind each step is explained to provide a comprehensive understanding of the experimental design.

In Vitro IKKβ Kinase Assay

Rationale: This is the foundational experiment to determine if OXA-3F directly inhibits the enzymatic activity of IKKβ, the catalytic subunit of the IKK complex responsible for phosphorylating IκBα in the canonical NF-κB pathway.[1][2] A luminescent ADP-Glo™ assay is chosen for its high sensitivity and suitability for high-throughput screening.[3]

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of OXA-3F in DMSO. Create a dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Reconstitute recombinant human IKKβ enzyme in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a substrate solution containing IKKtide (a specific peptide substrate for IKKβ) and ATP in kinase buffer.[3][4]

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of diluted OXA-3F or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of the IKKβ enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of OXA-3F relative to the DMSO control.

-

Plot the percent inhibition against the log concentration of OXA-3F and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Outcome & Interpretation:

| Compound | Target | IC₅₀ (nM) |

| OXA-3F (Hypothetical) | IKKβ | 50 |

| Known IKKβ Inhibitor | IKKβ | 25 |

| Vehicle (DMSO) | IKKβ | >100,000 |

A low nanomolar IC₅₀ value for OXA-3F would provide strong evidence for direct inhibition of IKKβ.

Cellular NF-κB Reporter Assay

Rationale: While the kinase assay confirms direct enzyme inhibition, this cell-based assay determines if OXA-3F can penetrate the cell membrane and inhibit the NF-κB pathway in a biological context. We will use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[5][6][7][8]

Protocol:

-

Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing an NF-κB-luciferase reporter construct in DMEM with 10% FBS.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Lysis and Luminescence Measurement:

-

Remove the media and wash the cells with PBS.

-

Add 20 µL of passive lysis buffer to each well and incubate on a shaker for 15 minutes.[11]

-

Add 100 µL of luciferase assay reagent to each well.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the TNF-α stimulated control.

-

Calculate the percent inhibition and determine the IC₅₀ value as described for the kinase assay.

-

Expected Outcome & Interpretation:

An IC₅₀ value in the cellular assay that is reasonably close to the biochemical IC₅₀ would indicate good cell permeability and on-target activity. A significantly higher cellular IC₅₀ might suggest poor permeability or efflux by cellular transporters.

Western Blot for Phospho-IκBα

Rationale: To confirm the mechanism of NF-κB inhibition, we will directly measure the phosphorylation of IκBα, the key event downstream of IKKβ activation.[12][13] Inhibition of IKKβ by OXA-3F should lead to a decrease in phosphorylated IκBα (p-IκBα) and a stabilization of total IκBα.[14][15][16]

Protocol:

-

Cell Treatment and Lysis:

-

Seed RAW 264.7 macrophage cells in a 6-well plate.

-

Pre-treat with OXA-3F at 1x, 5x, and 10x its cellular IC₅₀ for 1 hour.

-

Stimulate with lipopolysaccharide (LPS) (100 ng/mL) for 15 minutes to robustly activate the NF-κB pathway.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14]

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα (Ser32/36) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[17][18]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the p-IκBα signal to total IκBα.

-

Expected Outcome & Interpretation:

Treatment with OXA-3F is expected to show a dose-dependent decrease in the level of p-IκBα following LPS stimulation, confirming that its cellular activity is indeed through the inhibition of the IKKβ-IκBα axis.

Part 3: Advanced Mechanistic and Specificity Studies

With the primary hypothesis validated, the next phase of the investigation focuses on confirming the proposed covalent binding mechanism and assessing the selectivity of OXA-3F.

Covalent Binding Analysis by Mass Spectrometry

Rationale: The presence of a chloromethyl group in OXA-3F suggests it may act as a covalent inhibitor.[19][20] To verify this, we will use mass spectrometry to detect a covalent adduct between OXA-3F and IKKβ.

Experimental Workflow:

Caption: Workflow for identifying covalent modification of IKKβ by OXA-3F using mass spectrometry.

Protocol Outline:

-

Incubation: Incubate recombinant IKKβ with a 5-fold molar excess of OXA-3F for 2 hours. A vehicle control (DMSO) is run in parallel.

-

Sample Preparation: Denature, reduce, and alkylate the protein sample. Digest the protein into smaller peptides using trypsin.

-

LC-MS/MS: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against the IKKβ protein sequence, specifically looking for a peptide with a mass modification corresponding to the addition of the OXA-3F molecule (minus the chlorine atom) on a nucleophilic residue, such as cysteine. Cysteine-179 in the activation loop of IKKβ is a known site for covalent modification by other inhibitors and would be a primary residue of interest.[21]

Kinome Selectivity Profiling

Rationale: To be a viable drug candidate, OXA-3F must be selective for its intended target. A broad-spectrum kinase inhibitor would likely have significant off-target effects and toxicity. We will therefore screen OXA-3F against a panel of other kinases.

Methodology:

This is typically performed as a service by specialized companies (e.g., Eurofins, Promega). OXA-3F would be screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400). The percent inhibition for each kinase is determined. Any significant "hits" (e.g., >50% inhibition) would be followed up with full IC₅₀ determinations to quantify the degree of off-target activity.

Data Presentation:

The results are often presented as a dendrogram, visually representing the selectivity of the compound across the human kinome.

| Kinase | % Inhibition at 1 µM OXA-3F (Hypothetical) |

| IKKβ | 98% |

| IKKα | 45% |

| MAP3K7 (TAK1) | 15% |

| EGFR | <5% |

| SRC | <5% |

High inhibition of IKKβ with low inhibition of other kinases would confirm the selectivity of OXA-3F and strengthen its profile as a potential therapeutic agent.

Conclusion

This technical guide has outlined a comprehensive and logical framework for the elucidation of the mechanism of action of this compound (OXA-3F). By postulating a scientifically plausible hypothesis—the covalent inhibition of IKKβ—we have detailed a sequence of self-validating experiments that progress from direct biochemical assays to complex cellular and specificity analyses. The successful execution of this research plan would not only confirm the precise molecular mechanism of OXA-3F but also provide the critical data package necessary to evaluate its potential as a novel anti-inflammatory therapeutic agent.

References

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Nature Reviews Immunology.

- Mihalas, A. B., & Meffert, M. K. (2015). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. Methods in Molecular Biology.

- Cohen, L., Henzel, W. J., & Baeuerle, P. A. (1998). Bridging the Gap: Composition, Regulation, and Physiological Function of the IκB Kinase Complex. Immunity.

- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.

- Immunoway. (n.d.). NF-kappa B signaling pathway.

- onkoview. (2021, October 6). The canonical pathway of NF-κB activation [Video]. YouTube.

- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.

- Häcker, H., & Karin, M. (2006). The IκB kinase complex in NF-κB regulation and beyond. Science's STKE.

- BellBrook Labs. (2021, September 7). IKK Complex, NF-kB, and Inflammation – An Intricate Relationship.

- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Product Manual).

- Courtois, G. (2008). The IKK Complex, a Central Regulator of NF-κB Activation. Cold Spring Harbor Perspectives in Biology.

- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Alternative Manual).

- Scilit. (n.d.). The IκB kinase complex in NF‐κB regulation and beyond.

- Lereclus, E., et al. (2018). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers.

- JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.

- PubMed. (2015). IKK kinase assay for assessment of canonical NF-κB activation in neurons.

- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.

- Cohen, L., et al. (1999). IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex. Molecular and Cellular Biology.

- Kinase Logistics Europe. (n.d.). Covalent inhibitors.

- BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay.

- Kölber, W., et al. (2019). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. Cell Chemical Biology.

- ResearchGate. (n.d.). Western blot analysis of P-IκB-α and IκB-α expression.

- Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP).

- ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in kidney.

Sources

- 1. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-kappa B signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. gut.bmj.com [gut.bmj.com]

- 19. kinaselogistics.com [kinaselogistics.com]

- 20. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and its role as a versatile bioisostere for esters and amides.[1] The flat, aromatic nature of the 1,2,4-oxadiazole ring allows it to participate in various non-covalent interactions with biological macromolecules, making it a privileged structure in drug design.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] This guide provides a forward-looking technical overview of the predicted biological activities of a specific, yet under-investigated derivative, 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, based on the established knowledge of the broader class of 1,2,4-oxadiazoles.

Chemical Profile of this compound

Structure:

Key Structural Features:

-

1,2,4-Oxadiazole Core: Provides a stable, aromatic scaffold.

-

3-(3-fluorophenyl) group: The fluorine substitution can enhance metabolic stability and binding affinity to target proteins through halogen bonding.

-

5-(Chloromethyl) group: A reactive site that can potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological targets. This reactive handle is also a key synthon for further chemical modifications.[6][7]

Proposed Synthesis Workflow

While a specific synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be proposed based on established methods for creating 3,5-disubstituted-1,2,4-oxadiazoles.[8][9] The most common approach involves the cyclization of an amidoxime with an acyl chloride.[8]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its value lies in its bioisosteric relationship with amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] This scaffold is a key component in a wide array of biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and nematicidal properties.[3][4][5][6] The subject of this guide, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, is a key intermediate, possessing a reactive chloromethyl group that serves as a handle for further chemical elaboration, and a substituted phenyl ring that can modulate its biological activity. This document provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its application in research and development. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFN₂O | [7] |

| Molecular Weight | 212.61 g/mol | [7] |

| Appearance | Solid (predicted) | [7] |

| Boiling Point | 321.8±52.0 °C (Predicted) | [8] |

| InChI | 1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | [7] |

| SMILES | FC1=CC=CC(C2=NOC(CCl)=N2)=C1 | [7] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[2] This intermediate is typically formed from the reaction of an amidoxime with an acylating agent, such as an acyl chloride.[2]

Synthetic Pathway

The synthesis of this compound follows a two-step process, starting from 3-fluorobenzonitrile. The first step is the conversion of the nitrile to the corresponding 3-fluorobenzamidoxime. The second step involves the reaction of the amidoxime with chloroacetyl chloride to form the O-acylated intermediate, which then undergoes dehydrative cyclization to yield the final product.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of analogous 3,5-disubstituted 1,2,4-oxadiazoles.[9][10]

Step 1: Synthesis of 3-Fluorobenzamidoxime

-

To a solution of 3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base like sodium carbonate (1.5 eq).

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extract the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-fluorobenzamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 3-fluorobenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane containing a base like triethylamine.

-

Cool the solution in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on data from closely related analogs.[9][11]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl ring and a singlet for the chloromethyl protons. The aromatic region will likely display complex splitting patterns due to fluorine-proton coupling.

-

Aromatic Protons (4H): Expected in the range of δ 7.2-8.2 ppm. The protons ortho and para to the fluorine atom will exhibit coupling to ¹⁹F.

-

Chloromethyl Protons (-CH₂Cl, 2H): A sharp singlet is anticipated around δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the oxadiazole ring carbons, the carbons of the fluorophenyl ring (with C-F coupling), and the chloromethyl carbon.

-

Oxadiazole Carbons (C3 and C5): Expected in the range of δ 165-180 ppm.

-

Fluorophenyl Carbons (6C): Signals will appear in the aromatic region (δ 110-140 ppm), with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.

-

Chloromethyl Carbon (-CH₂Cl): A signal is expected around δ 30-40 ppm.

FTIR Spectroscopy (Predicted)

The infrared spectrum will provide information about the functional groups present in the molecule.

-

C=N stretch (oxadiazole ring): A characteristic absorption band is expected around 1580-1620 cm⁻¹.

-

C-O-N stretch (oxadiazole ring): Likely to appear in the range of 1000-1200 cm⁻¹.

-

C-Cl stretch (chloromethyl group): A strong absorption is expected around 700-800 cm⁻¹.

-

C-F stretch (fluorophenyl group): A strong band is anticipated in the region of 1100-1250 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z 212, with a characteristic M+2 isotope peak at m/z 214 due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Fragmentation: Common fragmentation patterns for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, making it a valuable building block for the synthesis of more complex molecules.[12]

Nucleophilic Substitution Reactions

The chlorine atom in the chloromethyl group is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 5-position of the oxadiazole ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 601484-33-7 [chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes established principles and data from closely related analogues to present a predictive yet scientifically grounded exploration of its synthesis, characteristics, and potential biological applications.

Introduction: The Strategic Design of a Bioactive Scaffold

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered substantial attention in medicinal chemistry.[1][2] Its prevalence in drug discovery is largely due to its role as a bioisostere of amide and ester functionalities.[3][4][5] This bioisosteric replacement offers several advantages, including enhanced metabolic stability due to resistance against hydrolysis by esterases and amidases, and the ability to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.[3][6] The rigid 1,2,4-oxadiazole core also serves as a valuable scaffold for orienting substituents in three-dimensional space to optimize interactions with biological targets.[7]

The subject of this guide, this compound, is strategically designed with key functional groups that suggest significant therapeutic potential:

-

3-(3-fluorophenyl) group: The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The meta position of the fluorine atom can influence the electronic properties and conformation of the molecule, potentially leading to selective interactions with target proteins.

-

5-(chloromethyl) group: This reactive handle is a crucial feature, serving as an electrophilic site for covalent modification or as a precursor for further chemical elaboration. It allows for the facile introduction of various nucleophiles, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[8]

This combination of a metabolically stable, bioisosteric core, a strategically placed fluorine atom, and a reactive chloromethyl group makes this molecule a compelling candidate for exploration in various therapeutic areas.

Synthesis and Mechanism

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate.[9] This well-established route offers high yields and versatility. The proposed synthesis of this compound follows this two-step logic: formation of the key amidoxime precursor, followed by acylation and subsequent cyclodehydration.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below, starting from commercially available 3-fluorobenzonitrile.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for analogous compounds.[9][10] Optimization may be required to achieve maximum yield and purity.

Part A: Synthesis of 3-Fluoro-N'-hydroxybenzamidine (Amidoxime Intermediate)

-

Reagent Setup: To a round-bottom flask, add 3-fluorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq).

-

Solvent Addition: Add a 2:1 mixture of ethanol and water.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure.

-

Isolation: The product will precipitate from the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum to yield the amidoxime intermediate as a white solid.

-

Causality: The use of a base like sodium carbonate is essential to liberate free hydroxylamine from its hydrochloride salt. The ethanol/water solvent system ensures the solubility of both the organic nitrile and the inorganic salts.

Part B: Synthesis of this compound

-

Reagent Setup: Dissolve the 3-fluoro-N'-hydroxybenzamidine (1.0 eq) from Part A in anhydrous dichloromethane (DCM) in a dry, nitrogen-flushed flask. Add pyridine (1.2 eq) as a base.

-

Acylation: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise while stirring.[11][12] The formation of the O-acyl amidoxime intermediate occurs at this stage.

-

Cyclization (Thermal): After allowing the reaction to warm to room temperature and stir for 1-2 hours, remove the DCM under reduced pressure. Add toluene to the residue and heat the mixture to reflux for 8-12 hours. The cyclodehydration to form the 1,2,4-oxadiazole ring occurs under these conditions.[13]

-

Alternative Cyclization (Base-mediated): For substrates sensitive to heat, after the acylation step, the intermediate can be cyclized at room temperature using a non-nucleophilic base like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[9][13]

-

Workup and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the final product.

-

Self-Validation: The progress of each step should be monitored by TLC. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectra would show characteristic shifts for the aromatic protons, the chloromethyl protons, and a molecular ion peak corresponding to the calculated mass.

Physicochemical Properties (Predicted)

While experimental data for the target molecule is not available, we can predict its properties based on its structure and comparison with similar compounds.

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₉H₆ClFN₂O | Based on chemical structure. |

| Molecular Weight | ~212.61 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for this class of organic compounds. |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone); Poorly soluble in water. | The aromatic and heterocyclic nature suggests good solubility in organic media and poor aqueous solubility. |

| logP | 2.5 - 3.5 | The fluorophenyl group increases lipophilicity compared to an unsubstituted phenyl ring. |

Potential Biological Activities and Therapeutic Applications

The 1,2,4-oxadiazole scaffold is associated with a vast spectrum of pharmacological activities.[2][14][15] The presence of the 3-fluorophenyl moiety further suggests that this compound could be a promising candidate for several therapeutic areas.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity.[1][10] They have been shown to act through various mechanisms, including the inhibition of crucial enzymes and disruption of cell signaling pathways. The reactive 5-(chloromethyl) group could potentially act as a covalent warhead, irreversibly binding to target proteins, a strategy employed in many successful anticancer drugs.

Anti-inflammatory and Analgesic Properties

Derivatives of 3-phenyl-1,2,4-oxadiazole have been reported to possess anti-inflammatory and analgesic properties.[15][16] The mechanism often involves the inhibition of inflammatory mediators. The fluorinated analogue could exhibit enhanced potency or an improved pharmacokinetic profile in this context.

Antimicrobial and Antiparasitic Activity

The oxadiazole ring is a core component of many compounds with demonstrated antibacterial, antifungal, and antiparasitic activities.[7][17] The lipophilic nature of the 3-fluorophenyl group may facilitate penetration of microbial cell membranes, enhancing its potential as an anti-infective agent.

Caption: Potential therapeutic avenues for the target molecule.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, chemical entity. Its design incorporates several features that are highly valued in modern drug discovery. The synthetic route proposed herein is robust and based on well-established chemical transformations, providing a clear path for its synthesis and subsequent investigation.

Future research should focus on the practical synthesis and full analytical characterization of this compound. Following this, a comprehensive biological screening against a panel of cancer cell lines, microbial strains, and inflammatory targets would be a logical next step. The reactive chloromethyl group offers a particularly exciting avenue for the development of targeted covalent inhibitors or for the creation of diverse chemical libraries to thoroughly explore the structure-activity relationships of this promising scaffold.

References

- Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5678. [Link]